2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole
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Overview
Description
2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chlorophenyl group and a sulfonylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole can be achieved through several synthetic routes. One common method involves the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This compound may also inhibit certain enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazole: A structurally similar compound with comparable biological activities.
2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole: Another related compound with distinct chemical properties and applications.
Uniqueness
2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H21ClN2O2S2 |
---|---|
Molecular Weight |
433.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-thiazole |
InChI |
InChI=1S/C21H21ClN2O2S2/c1-15-9-11-24(12-10-15)28(25,26)19-4-2-3-17(13-19)20-14-27-21(23-20)16-5-7-18(22)8-6-16/h2-8,13-15H,9-12H2,1H3 |
InChI Key |
LXXXKNYGCYSWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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